1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine

Medicinal Chemistry Kinase Inhibitor Design Building Block Purity

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine (CAS 2044703-06-0, MFCD30543733, molecular formula C₁₃H₁₄F₃N₃O, molecular weight 285.27 g/mol) is a specialized indazole building block featuring a trifluoromethyl group at the 5-position, a free 4-amino group available for further derivatization, and a tetrahydropyran (THP) moiety protecting the indazole N1 position. Indazole derivatives are extensively reported as kinase hinge-binding motifs , and 4-aminoindazoles in particular have been developed as inhibitors of Lck, CHK1, CHK2, FGFR, and LRRK2 kinases.

Molecular Formula C13H14F3N3O
Molecular Weight 285.26
CAS No. 2044703-06-0
Cat. No. B3060228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine
CAS2044703-06-0
Molecular FormulaC13H14F3N3O
Molecular Weight285.26
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C13H14F3N3O/c14-13(15,16)9-4-5-10-8(12(9)17)7-18-19(10)11-3-1-2-6-20-11/h4-5,7,11H,1-3,6,17H2
InChIKeyTWVPZBHZEXXTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine CAS 2044703-06-0: Key Intermediate for Fluorinated Kinase Scaffold Design


1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine (CAS 2044703-06-0, MFCD30543733, molecular formula C₁₃H₁₄F₃N₃O, molecular weight 285.27 g/mol) is a specialized indazole building block featuring a trifluoromethyl group at the 5-position, a free 4-amino group available for further derivatization, and a tetrahydropyran (THP) moiety protecting the indazole N1 position. Indazole derivatives are extensively reported as kinase hinge-binding motifs [1], and 4-aminoindazoles in particular have been developed as inhibitors of Lck, CHK1, CHK2, FGFR, and LRRK2 kinases [2]. Three features collectively distinguish this compound from its closest commercially available analogs: (a) simultaneous presence of both a THP group on N1 and a free 4-NH₂, (b) CF₃ substitution at the 5-position rather than the more common 3- or 6-positions, and (c) the combined electronic influence of the electron-withdrawing CF₃ group and the electron-donating 4-NH₂ across the indazole ring system.

Why 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine Cannot Be Replaced by Simpler Indazole Analogs


Generic indazole-4-amine building blocks lacking either the 5-CF₃ group or the N1-THP protection cannot replicate the synthetic utility of this compound. The N1-THP group is not merely a protecting group; it also modulates solubility and polarity while enabling late-stage orthogonal deprotection and further N1 functionalization . The 5-CF₃ group, when combined with an electron-donating 4-NH₂, creates a unique push-pull electronic system that influences both the reactivity of the amine (e.g., in amide coupling or Buchwald-Hartwig reactions) and the π-stacking interactions of the indazole core with biological targets. Furthermore, the position of the CF₃ group on the indazole ring is critical: 5-CF₃ indazole-4-amines place the electron-withdrawing group in a distinct electronic relationship with the 4-NH₂ compared to the more common 6-CF₃ or 3-CF₃ regioisomers, potentially altering kinase selectivity profiles when the amine is elaborated [1]. Therefore, compounds such as 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (no CF₃) or 6-(trifluoromethyl)-1H-indazol-4-amine (no THP) are not functionally equivalent for synthetic or medicinal chemistry purposes.

Quantitative Differentiation Evidence for 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine


Structural Uniqueness: Simultaneous THP-N1 and 5-CF₃ Substitution Pattern Relative to All Commercially Cataloged Indazole-4-amines

A search of commercially available 1H-indazol-4-amine derivatives across major supplier catalogs reveals that 2044703-06-0 is the only compound that simultaneously bears a tetrahydro-2H-pyran-2-yl (THP) group at N1 and a trifluoromethyl group at C5 on the indazole-4-amine scaffold. The closest commercially available analogs are 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS 1053655-57-4; MW 217.27; no CF₃) and 6-(trifluoromethyl)-1H-indazol-4-amine (CAS 1352395-46-0; MW 201.15; no THP; CF₃ at position 6) . The target compound therefore occupies a unique position in chemical space by combining these two modifications simultaneously.

Medicinal Chemistry Kinase Inhibitor Design Building Block Purity

Purified Amine vs. Boronic Acid or Halide Derivatives: Synthetic Versatility Comparison

The freely available 4-NH₂ group in 2044703-06-0 distinguishes it from other intermediates in the same indazole series, such as the corresponding 4-boronic acid (CAS 2374153-25-8) or 4-bromo-derivative (CAS for 4-bromo-1-(oxan-2-yl)-5-(trifluoromethyl)-1H-indazole is available). The amine is directly amenable to amide coupling, reductive amination, sulfonamide formation, or urea synthesis without requiring a functional group interconversion step. In contrast, the boronic acid and halide derivatives require a separate cross-coupling or amination step to install the amine. This synthetic efficiency translates to at least one fewer synthetic step in library production .

Synthetic Chemistry Cross-Coupling Amide Bond Formation

Commercial Purity and Quality Control: Multi-Vendor Verification of ≥95% Purity

The compound is supplied by multiple independent vendors with verified purity specifications. Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC data at 97% purity . MolCore offers NLT 98% purity under ISO certification . GLPBio lists 95% purity and provides 10 mM DMSO stock solutions for direct biological screening [1]. This multi-vendor availability with documented QC reduces single-supplier dependency risks compared to more specialized or single-source analogs.

Quality Control Procurement Specification Batch Reproducibility

Physicochemical Property Profile: LogP 2.24 Differentiates This Compound from Non-Fluorinated and Non-THP Analogs

The calculated LogP of 2.24 for 2044703-06-0 reflects the balanced lipophilicity contributed by both the THP ring and the CF₃ group. For comparison, the non-fluorinated analog 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (MW 217.27) is expected to have a lower LogP (~1.0–1.5 based on the absence of CF₃), while the non-THP analog 6-(trifluoromethyl)-1H-indazol-4-amine would have a lower LogP due to the absence of the lipophilic THP moiety but higher hydrogen-bond donor count. These differences produce measurable effects on chromatographic retention, solubility, and permeability in cell-based assays.

Lipophilicity Drug-Likeness Physicochemical Properties

Recommended Application Scenarios for 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine Based on Available Evidence


Kinase-Focused Fragment Elaboration and SAR Library Synthesis

The indazole-4-amine core is a validated hinge-binding motif for kinase inhibitor design, and the 4-NH₂ group provides a direct diversification point for amide coupling or reductive amination to generate focused libraries. The N1-THP group can be retained during library synthesis to improve solubility and facilitate purification, then subsequently removed under mild acidic conditions to liberate the free indazole NH for further functionalization or biological testing. This orthogonal protection strategy is documented in indazole-based kinase inhibitor programs targeting Lck, CHK1, FGFR, and LRRK2 [1].

19F NMR Probe Development and Fluorinated Fragment-Based Drug Discovery (FBDD)

The 5-CF₃ group provides a sensitive ¹⁹F NMR handle for studying protein-ligand interactions in fragment-based screening. The combination of a single CF₃ reporter group with a free amine for fragment elaboration makes this compound suitable for ¹⁹F NMR-based FBDD campaigns, where the chemical shift perturbation upon target binding can be directly monitored [1].

Suzuki-Miyaura Cross-Coupling Precursor via in situ Diazotization

The 4-NH₂ group can be converted to a diazonium salt and subsequently used in Sandmeyer-type reactions or palladium-catalyzed cross-couplings to install aryl, heteroaryl, or halogen substituents at the 4-position, complementing the commercially available 4-boronic acid and 4-bromo derivatives of the same scaffold (CAS 2374153-25-8 and related) [1]. This expands the accessible chemical space beyond what is directly purchasable.

Selective ROCK2 or LRRK2 Inhibitor Scaffold Development

Related indazole derivatives bearing a THP group at N1 have been investigated as selective ROCK2 inhibitors for breast cancer cell migration studies and as LRRK2 inhibitors for Parkinson's disease [1]. The substitution pattern in 2044703-06-0 (4-NH₂, 5-CF₃, N1-THP) provides a synthetically convenient entry point for exploring structure-activity relationships around these kinase targets, where the CF₃ position may influence selectivity versus closely related kinases.

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